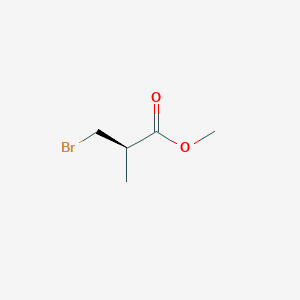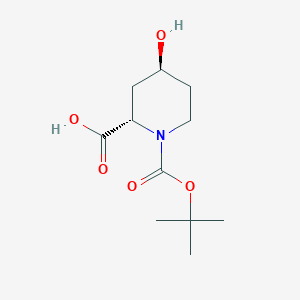
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including advanced organic synthesis techniques to achieve the desired stereochemistry. For example, the synthesis of similar piperidine derivatives has been reported using strategies like the Mitsunobu reaction, which allows for the introduction of functional groups with high stereocontrol (Tressler & Zondlo, 2014). Additionally, enantioselective synthesis methods have been employed to obtain compounds with specific chiral configurations, highlighting the importance of stereochemistry in the synthesis of these molecules (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including the (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid, can be determined through techniques such as X-ray crystallography. These studies reveal the three-dimensional arrangement of atoms in the molecule and provide insights into its conformational preferences. For instance, X-ray crystallography has been used to study the crystal and molecular structure of related compounds, shedding light on their conformation and intermolecular interactions (Didierjean et al., 2004).
Scientific Research Applications
Synthesis and Characterization
- Stereoselective Synthesis: Research has demonstrated the utility of the compound in the stereoselective synthesis of pipecolic acid derivatives, highlighting its role as an intermediate in complex organic synthesis. The vinylfluoro group, for instance, has been used as an acetonyl cation equivalent in a cascade of reactions leading to the formation of pipecolic acid derivatives, further utilized to synthesize derivatives of the subject compound (Purkayastha et al., 2010).
- Crystal Structure Analysis: The analysis of crystal structures of related compounds has provided insights into their conformational characteristics and the influence of substituents on reaction outcomes and stereoselectivity, crucial for designing synthetic routes for related amino acids and their derivatives (Jagtap et al., 2016).
Mechanistic Insights
- Mechanism of Boc Group Migration: Studies have elucidated the mechanism behind tert-butyloxycarbonyl (Boc) group migration, offering valuable insights into reaction dynamics that could be leveraged for the synthesis of structurally complex molecules (Xue & Silverman, 2010).
- Computational Studies: Computational studies and conformational analysis have played a significant role in understanding the structure-activity relationships of derivatives, aiding in the design of compounds with desired biological activities (Song et al., 2015).
Applications in Medicinal Chemistry
- Antibacterial Activities: The synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives has been explored for potential antibacterial properties, indicating the relevance of the subject compound and its derivatives in developing new antimicrobial agents (Song et al., 2015).
properties
IUPAC Name |
(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZZUFIDGXTDA-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



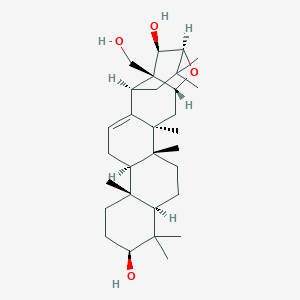
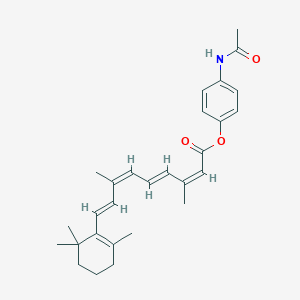
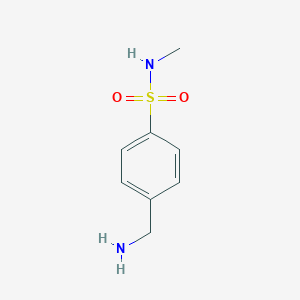
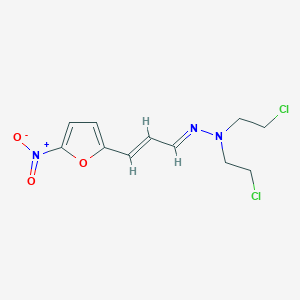
![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)
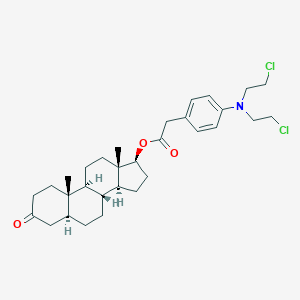
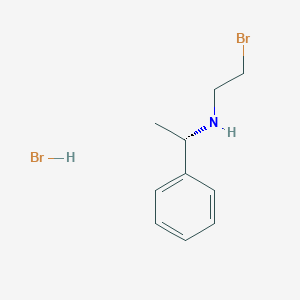




![(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8334.png)

